TCO-carbonylamino-benzamido-PEG2 acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

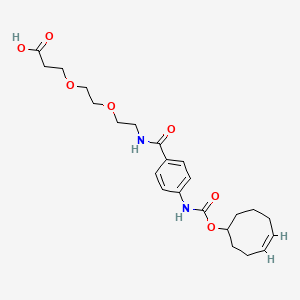

TCO-carbonylamino-benzamido-PEG2 acid is a multifunctional compound combining three key structural elements:

- Trans-cyclooctene (TCO): A strained alkene widely used in bioorthogonal "click chemistry" due to its rapid reactivity with tetrazines via inverse electron-demand Diels-Alder (IEDDA) reactions .

- PEG2 acid: A short polyethylene glycol (PEG) chain (two ethylene oxide units) terminated with a carboxylic acid group, enhancing solubility and biocompatibility while enabling conjugation via carboxylate chemistry .

This compound is primarily used in bioconjugation for drug delivery, biomolecule labeling, and targeted therapy due to its orthogonal reactivity (TCO for IEDDA and carboxylic acid for amide/ester formation).

Preparation Methods

The synthesis of TCO-carbonylamino-benzamido-PEG2 acid involves several steps The process typically starts with the preparation of the trans-cyclooctene (TCO) moiety, which is then linked to a polyethylene glycol (PEG) spacerThe reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

TCO-carbonylamino-benzamido-PEG2 acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

TCO-carbonylamino-benzamido-PEG2 acid has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex molecules and as a linker in various chemical reactions.

Biology: The compound is employed in bioconjugation techniques to label and tag biomolecules.

Medicine: It is used in drug delivery systems and diagnostic imaging.

Industry: The compound is utilized in the development of innovative materials and advanced cross-linking techniques

Mechanism of Action

The mechanism of action of TCO-carbonylamino-benzamido-PEG2 acid involves its ability to form stable covalent bonds with other molecules. This is primarily achieved through the cycloaddition reaction between the TCO moiety and tetrazine compounds. This reaction is highly specific and efficient, making it ideal for bioconjugation and molecular imaging applications .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between TCO-carbonylamino-benzamido-PEG2 acid and related compounds:

Solubility and Biocompatibility

- PEG Chain: The PEG2 spacer improves aqueous solubility compared to non-PEGylated benzamides (e.g., 2-aminobenzamide derivatives) . Longer PEG chains (e.g., PEG3 or PEG4) further enhance solubility but may reduce cell permeability .

- Safety Profile: Handling precautions for PEG-containing acids (e.g., avoiding inhalation/skin contact) align with safety data for Azido-PEG1-C2-acid, though toxicity profiles vary .

Research Findings and Key Advantages

- Orthogonal Conjugation: The dual functionality (TCO + carboxylic acid) enables sequential labeling or drug-loading strategies, a unique advantage over single-functional-group analogs .

- Biological Compatibility: PEG2 improves pharmacokinetics compared to non-PEGylated benzamides, reducing immunogenicity and enhancing circulation time .

- Comparative Performance: In glycosylation studies, 2-aminobenzamides lack the bioorthogonal reactivity of TCO derivatives, limiting their use in live-cell labeling .

Properties

IUPAC Name |

3-[2-[2-[[4-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]benzoyl]amino]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O7/c26-21(27)12-14-30-16-17-31-15-13-24-22(28)18-8-10-19(11-9-18)25-23(29)32-20-6-4-2-1-3-5-7-20/h1-2,8-11,20H,3-7,12-17H2,(H,24,28)(H,25,29)(H,26,27)/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVPJFDJIHLNJT-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)NCCOCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)NCCOCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.